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Compound of Interest

Compound Name: Z-Glu(obzl)-osu
CAS No.: 67413-34-7
Cat. No.: B554463
Get Quote
. J

CAS Registry Number: 34897-67-1 Molecular Formula:
Molecular Weight: 468.46 g/mol

Introduction & Structural Logic

Z-Glu(OBzl)-OSu is a heterobifunctional amino acid derivative used extensively in solution-
phase peptide synthesis. Its utility stems from the orthogonal reactivity of its three functional
Zones:

e N-Terminus Protection (Z/Cbz): Acid-stable, removed by hydrogenolysis (
).
¢ Side-Chain Protection (OBzl): Protects the

-carboxylic acid; removed by hydrogenolysis or strong acids (HF/TFMSA).

¢ C-Terminus Activation (OSu): An N-hydroxysuccinimide (NHS) ester that reacts selectively
with primary amines to form peptide bonds without additional coupling reagents.
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The spectroscopic data presented below is critical for confirming the integrity of the active ester
(OSu) moiety, which is moisture-sensitive and prone to hydrolysis.

Structural Visualization & NMR Assignment Logic

The following diagram correlates the chemical structure with specific spectroscopic signals.
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Figure 1: Structural domains and diagnostic spectroscopic markers of Z-Glu(OBzl)-OSu.
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[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for assessing purity. The most critical quality attribute is the ratio
of the succinimide singlet (2.8 ppm) to the aromatic protons. A reduced integration value for the
succinimide signal indicates hydrolysis.

H NMR Data (400 MHz, DMSO- )

Solvent Note: DMSO-

is preferred over CDCI

for solubility and to prevent moisture-induced hydrolysis during acquisition.
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Methylene bridge
2.05-2.25 Multiplet (m) 2H -CH in the glutamic
side chain.

C NMR Data (100 MHz, DMSO- )
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Infrared (IR) Spectroscopy

IR is a rapid "fingerprint" method to verify the presence of the active ester. The OSu group

displays a unique "triplet” or split-band pattern in the carbonyl region due to coupling between
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the ester and the imide carbonyls.

Key Absorption Bands (KBr Pellet | Nujol)
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Technical Note: If the bands at 1810 and 1780 cm

are absent or replaced by a broad band at ~1710 cm

, the active ester has hydrolyzed to the free acid.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern. Electrospray
lonization (ESI) is the preferred soft ionization technique.

Expected lons (ESI-MS, Positive Mode)

e Exact Mass: 468.15
e [M+H]

: 469.2 m/z (Base peak in clean samples)
o [M+Na]

:491.2 m/z (Common adduct)

e [M+NH

]

:486.2 m/z
Fragmentation Pattern (MS/MS)
e Loss of OSu: [M+H]

Mass 354 (Loss of 115 Da, HOSu). This confirms the lability of the active ester.

o Loss of Z-group: Cleavage of the benzyl carbamate often yields tropylium ions (m/z 91).

Experimental Workflow: Synthesis & QC

To generate valid spectroscopic data, the compound must be synthesized and purified correctly
to remove byproducts like Dicyclohexylurea (DCU).
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Figure 2: Synthesis and Purification Workflow for High-Purity Z-Glu(OBzl)-OSu.

Click to download full resolution via product page

Protocol for Analytical Sample Preparation

¢ NMR: Dissolve 5-10 mg of Z-Glu(OBzl)-OSu in 0.6 mL of DMSO-

. Ensure the tube is dry. Run immediately to prevent hydrolysis by trace water in the solvent.

e |IR: Mix 1-2 mg of sample with ~100 mg dry KBr. Grind finely and press into a transparent
pellet. Alternatively, use ATR (Attenuated Total Reflectance) on the neat powder.
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o Storage: Store the reference standard at -20°C under desiccant. Warm to room temperature
before opening to prevent condensation.

References
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(Standard reference for active ester IR/NMR characteristics).
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Compounds: Tables of Spectral Data. Springer. (Source for general Z/OBzl/OSu shift
assignments).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of Z-
Glu(OBzl)-OSu]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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